Ethyl acetate-1-13C

Description

The exact mass of the compound Ethyl acetate-1-13C is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Ethyl acetate-1-13C suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl acetate-1-13C including the price, delivery time, and more detailed information at info@benchchem.com.

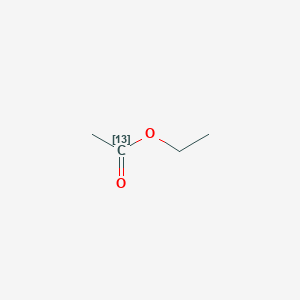

Structure

3D Structure

Properties

IUPAC Name |

ethyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8O2/c1-3-6-4(2)5/h3H2,1-2H3/i4+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEKOWRVHYACXOJ-AZXPZELESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCO[13C](=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80480447 | |

| Record name | Ethyl acetate-1-13C | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80480447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

89.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3424-59-7 | |

| Record name | Ethyl acetate-1-13C | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80480447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl acetate-1-13C | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: Molecular Weight & Characterization of Ethyl Acetate-1-13C

Executive Summary

Ethyl Acetate-1-13C (CAS: 3424-59-7) is a stable isotope-labeled isotopologue of ethyl acetate where the carbonyl carbon (C1) is enriched with Carbon-13.[1][2] While its bulk physical properties (boiling point, density) remain virtually identical to the unlabeled congener, its molecular weight increases by approximately 1 Dalton .

This mass shift is not merely a physical curiosity; it is the fundamental property enabling its use as a metabolic tracer in flux analysis and an internal standard in quantitative mass spectrometry. This guide provides the precise physicochemical data, synthesis protocols, and analytical logic required for its application in drug development and metabolomics.

Part 1: Physicochemical Specifications[1][3]

Molecular Weight Definitions

In high-precision analytical chemistry, "molecular weight" is an ambiguous term. For Ethyl Acetate-1-13C, you must distinguish between the Average Molecular Weight (for gravimetric preparation) and the Monoisotopic Mass (for Mass Spectrometry settings).

| Property | Value | Context for Use |

| Chemical Formula | Stoichiometry | |

| Average Molecular Weight | 89.10 g/mol | Weighing reagents/Yield calculation |

| Monoisotopic Mass | 89.0553 Da | HRMS / Mass Spec Method Setup |

| Mass Shift ( | +1.00335 Da | Difference from unlabeled ( |

| Isotopic Purity | Required to minimize unlabeled interference | |

| CAS Number | 3424-59-7 | Procurement verification |

Structural Visualization

The label is located at the carbonyl carbon. This specific position is critical because it determines the fragmentation pattern in Mass Spectrometry.

Part 2: Synthesis & Validation Protocol

The Self-Validating Synthesis (Fischer Esterification)

To ensure high isotopic purity, the compound is synthesized via Fischer esterification using Acetic Acid-1-13C as the limiting reagent. This protocol includes a self-validating step using Refractive Index (RI) and MS to confirm conversion.

Reagents:

Step-by-Step Protocol:

-

Setup: In a 50 mL round-bottom flask, combine 1.0 eq of Acetic Acid-1-13C and 2.0 eq of Ethanol.

-

Catalysis: Add 2-3 drops of conc.

. Add boiling stones. -

Reflux: Attach a reflux condenser and heat to 80°C for 60 minutes.

-

Why: Drives the equilibrium toward ester formation.

-

-

Distillation (Purification): Reconfigure for simple distillation. Collect fractions boiling between 76-78°C.

-

Azeotrope Warning: The product forms a ternary azeotrope with water/ethanol.[4]

-

-

Wash: Wash the distillate with saturated

(removes unreacted labeled acid) and brine. -

Drying: Dry over anhydrous

and filter. -

Final QC: Measure Refractive Index (

) and confirm m/z 89 via GC-MS.

Synthesis Workflow Diagram

Part 3: Analytical Characterization (MS & NMR)

Mass Spectrometry Fragmentation Logic

The utility of Ethyl Acetate-1-13C relies on its fragmentation pattern. In Electron Ionization (EI), the molecule cleaves primarily at the acyl-oxygen bond.

-

Unlabeled Ethyl Acetate:

-

Parent Ion (

): m/z 88[5] -

Base Peak (Acylium Ion,

): m/z 43

-

-

Ethyl Acetate-1-13C:

-

Parent Ion (

): m/z 89 -

Base Peak (Acylium Ion,

): m/z 44

-

Critical Insight: The shift of the base peak from 43 to 44 is the definitive diagnostic for the "1-13C" label. If the label were on the ethyl group, the base peak would remain at 43, and the ethyl fragment (m/z 29) would shift to 30 or 31.

MS Fragmentation Diagram

Part 4: Applications in Drug Development[9][10][11]

Metabolic Flux Analysis (MFA)

Ethyl Acetate-1-13C is hydrolyzed in vivo by esterases to Ethanol and Acetate-1-13C .

-

Mechanism: The Acetate-1-13C enters the Krebs Cycle as Acetyl-CoA (labeled at C1).

-

Detection: By monitoring the incorporation of

into downstream metabolites (Citrate, Glutamate) via NMR or MS, researchers can quantify mitochondrial function and lipogenesis rates.

Internal Standard for Residual Solvents

In pharmaceutical QC, verifying the removal of ethyl acetate solvents is critical (ICH Q3C guidelines).

-

Protocol: Spike the drug product sample with a known concentration of Ethyl Acetate-1-13C.

-

Analysis: Use Headspace GC-MS.

-

Benefit: The labeled compound co-elutes with the solvent but is spectrally distinct (m/z 89 vs 88), eliminating matrix effects and ionization suppression errors.

References

-

Sigma-Aldrich. Ethyl acetate-1-13C Product Specification & CAS 3424-59-7. Merck KGaA. Link

-

NIST Chemistry WebBook. Ethyl Acetate Mass Spectrum (Electron Ionization). National Institute of Standards and Technology. Link

-

Cambridge Isotope Laboratories. Stable Isotope Labeled Synthetic Intermediates. CIL Catalog. Link

-

PubChem. Ethyl Acetate Compound Summary. National Library of Medicine. Link

Sources

- 1. Ethyl acetate-1-13C 13C 99atom 3424-59-7 [sigmaaldrich.com]

- 2. isotope.com [isotope.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. mass spectrum of ethyl ethanoate fragmentation pattern of m/z m/e ions for analysis and identification of ethyl acetate image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

Technical Guide: Ethyl [1-13C]Acetate – Nomenclature, Synthesis, and Metabolic Applications

Abstract

This technical guide provides a comprehensive analysis of Acetic acid-1-13C ethyl ester (Ethyl [1-13C]acetate), a stable isotope-labeled ester critical for metabolic flux analysis (MFA) and nuclear magnetic resonance (NMR) spectroscopy. Beyond a simple lexicon of synonyms, this document details the physicochemical implications of isotopic labeling at the carbonyl position (

Part 1: Nomenclature & Chemical Identity

The precision of nomenclature in isotopically enriched compounds is not merely semantic; it dictates the interpretation of mass spectrometry (MS) and NMR data. The primary confusion arises between labeling the acetate moiety versus the ethyl group.

Core Identity:

The compound discussed is Ethyl acetate where the carbonyl carbon (C1 of the acetyl group) is enriched with Carbon-13 (

Table 1: Synonyms and Identifiers

| Category | Identifier / Synonym | Contextual Usage |

| IUPAC Name | Ethyl [1-13C]acetate | Preferred notation in peer-reviewed literature. |

| Alt. IUPAC | Ethyl [1-13C]ethanoate | Common in European chemical standards. |

| Chemical Name | Acetic acid-1-13C ethyl ester | Standard catalog name (e.g., Sigma-Aldrich, CIL). |

| Notation | [1-13C]EtOAc | Shorthand in metabolic flux diagrams. |

| CAS Number | 3424-59-7 | Specific to the 1-13C isotopomer.[3][4][5] |

| Unlabeled CAS | 141-78-6 | Reference for non-isotopic safety data.[2][4] |

| SMILES | CCOC([13C])=O | For chemoinformatics and modeling. |

| Formula | Molecular Weight: ~89.1 g/mol (vs. 88.1 unlabeled). |

Critical Distinction:

Researchers must distinguish this from Ethyl-1-13C acetate (where the label is on the ethyl group) or Ethyl acetate-2-13C (methyl label). The metabolic fate of the

Part 2: Physicochemical Properties & Isotopic Purity[3]

Isotopic Enrichment

Commercial standards typically provide 99 atom %

-

Mass Shift: +1.00335 Da relative to the monoisotopic unlabeled peak.

-

NMR Signature: The carbonyl carbon appears as a singlet (or split by coupling if other labels exist) in

-NMR, drastically enhanced due to enrichment.

Physical Constants

While isotopic substitution has negligible effects on boiling point or density (the "Isotope Effect"), these values are critical for handling the volatile ester.

-

Boiling Point: 77.1 °C (Atmospheric pressure)[6]

-

Density: 0.902 g/mL[6]

-

Solubility: ~8.3 g/100mL in water (20 °C). Note: This partial solubility is relevant for extraction protocols in metabolomics.

Part 3: Synthesis & Quality Control Protocol

Method: Acid-Catalyzed Fischer Esterification

This protocol describes the synthesis of Ethyl [1-13C]acetate from Acetic acid-1-13C and anhydrous Ethanol . This method is preferred for its atom economy regarding the expensive labeled precursor.

Reagents:

-

Acetic acid-1-13C (CAS 1563-79-7) - Limiting Reagent

-

Ethanol (Anhydrous, excess)

-

Sulfuric Acid (

, catalytic) -

Drying Agent:

or Molecular Sieves (3Å)

Step-by-Step Workflow

-

Setup: Equip a round-bottom flask with a reflux condenser and a drying tube (to exclude atmospheric moisture).

-

Reaction:

-

Add 1.0 eq Acetic acid-1-13C.[5]

-

Add 2.0 eq Ethanol (excess drives equilibrium to product).

-

Add catalytic

(approx 1-2 drops per gram of reactant). -

Reflux at 80-85 °C for 2-4 hours.

-

-

Isolation:

-

Cool mixture. Perform simple distillation. Collect fraction boiling at 76-78 °C (Azeotrope may form; discard initial fore-run).

-

-

Purification:

-

Wash distillate with saturated

to neutralize unreacted labeled acid (recover aqueous layer if recycling is needed). -

Dry organic layer over

.

-

-

Validation (QC):

-

GC-MS: Confirm single peak with m/z = 89 (molecular ion).

-

-NMR: Verify signal intensity at

-

Visualization: Synthesis Workflow

Figure 1: Step-by-step synthesis workflow for Ethyl [1-13C]acetate via Fischer esterification.

Part 4: Applications in Metabolic Flux Analysis (MFA)

Ethyl [1-13C]acetate is a lipophilic prodrug for [1-13C]Acetate . It crosses cell membranes more readily than the free acid, making it ideal for cell culture studies (e.g., cancer metabolism) and in vivo perfusion.

Mechanism of Action

Once intracellular, esterases hydrolyze the compound into Ethanol and Acetate-1-13C .

-

Activation: Acetate-1-13C is converted to Acetyl-CoA-1-13C by Acetyl-CoA Synthetase (ACSS2).

-

TCA Entry: Acetyl-CoA enters the Krebs cycle.

-

Label Fate: The C1 label (carbonyl) persists in Citrate (C6 position) and is eventually lost as

in subsequent turns of the cycle, or incorporated into fatty acids via Fatty Acid Synthase (FASN).

Visualization: Metabolic Pathway[8]

Figure 2: Intracellular metabolic fate of Ethyl [1-13C]acetate tracing into TCA cycle and Lipogenesis.

Part 5: Handling & Stability

Volatility Management

Ethyl acetate is highly volatile. For quantitative MFA studies:

-

Storage: Store at 4°C in tightly sealed amber vials.

-

Aliquot: Avoid repeated opening. Use gas-tight syringes for dispensing to prevent isotopic fractionation via evaporation.

Stability

The ester bond is susceptible to hydrolysis in aqueous media, especially at non-neutral pH.

-

Media Preparation: Add Ethyl [1-13C]acetate to culture media immediately prior to use. Do not store pre-mixed media for >24 hours, as spontaneous hydrolysis will alter the ratio of Ester to Free Acid, confounding uptake kinetics.

References

-

Sigma-Aldrich. Ethyl acetate-1-13C Product Specification. Merck KGaA. Retrieved from

-

Cambridge Isotope Laboratories. Ethyl acetate (1-13C, 99%) Data Sheet. Retrieved from

-

PubChem. Ethyl acetate-1-13C Compound Summary. National Library of Medicine. Retrieved from

- Comerford, S. A., et al. (2014). Acetate dependence of tumors. Cell, 159(7), 1591-1602.

-

Alves, T. C., et al. (2015). Integrated, Step-by-Step 13C-Metabolic Flux Analysis. Nature Protocols. (Methodology for tracer analysis).

Sources

The Isotopic Probe: A Technical Guide to Carbonyl-Labeled Ethyl Acetate in Advanced Research

Introduction: The Power of a Labeled Carbonyl

In the intricate world of metabolic pathways, enzymatic reactions, and drug disposition, the ability to trace the fate of a molecule with precision is paramount. Isotopic labeling, the strategic replacement of an atom with its heavier, non-radioactive isotope, provides a powerful lens to illuminate these complex biological processes.[1] Among the diverse array of labeled compounds, carbonyl-labeled ethyl acetate ([1-¹³C]ethyl acetate) has emerged as a versatile and insightful tool for researchers across various disciplines. Its utility stems from the stability of the ¹³C label at the carbonyl position and the central role of the ester functional group in biochemistry and medicinal chemistry.

This technical guide provides an in-depth exploration of the applications of carbonyl-labeled ethyl acetate, designed for researchers, scientists, and drug development professionals. We will delve into the causality behind experimental choices, provide field-proven protocols, and ground our discussion in authoritative scientific literature.

I. Foundational Principles: Why Label the Carbonyl?

The strategic placement of the ¹³C isotope at the carbonyl carbon (C1 position) of ethyl acetate offers distinct advantages for tracer studies. Unlike labels on the ethyl group, the carbonyl carbon is directly involved in the characteristic reactions of esters, namely hydrolysis.

The primary advantage of carbonyl labeling lies in its ability to directly and unambiguously trace the fate of the acetate moiety upon esterase-mediated hydrolysis. When the ester bond is cleaved, the ¹³C label remains with the resulting acetate molecule. This allows for precise tracking of the acetate pool and its subsequent entry into various metabolic pathways, such as the tricarboxylic acid (TCA) cycle.[2] Labeling at other positions, such as the ethyl group, would trace the fate of the ethanol portion, providing different, albeit complementary, metabolic information.

II. Synthesis of Carbonyl-Labeled Ethyl Acetate

The accessibility of [1-¹³C]ethyl acetate is crucial for its application. A common and robust method for its synthesis is the Fischer esterification of ¹³C-labeled acetic acid with ethanol, typically under acidic catalysis.

Experimental Protocol: Synthesis of Ethyl [1-¹³C]acetate

This protocol outlines a standard laboratory procedure for the synthesis of ethyl [1-¹³C]acetate.

Materials:

-

[1-¹³C]Acetic acid

-

Anhydrous ethanol

-

Concentrated sulfuric acid

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Distillation apparatus

-

Separatory funnel

Procedure:

-

Reaction Setup: In a round-bottom flask, combine [1-¹³C]acetic acid and a molar excess of anhydrous ethanol.[2]

-

Catalysis: Slowly add a catalytic amount of concentrated sulfuric acid to the mixture while cooling in an ice bath.[3]

-

Reflux: Attach a reflux condenser and heat the mixture to reflux for 1-2 hours to drive the esterification reaction towards completion.[4]

-

Workup: After cooling to room temperature, transfer the reaction mixture to a separatory funnel.

-

Neutralization: Carefully wash the organic layer with saturated sodium bicarbonate solution to neutralize the acidic catalyst and any unreacted acetic acid. Repeat until no more gas evolves.

-

Washing: Wash the organic layer with brine (saturated NaCl solution) to remove any remaining aqueous contaminants.

-

Drying: Dry the organic layer over anhydrous magnesium sulfate.

-

Purification: Filter to remove the drying agent and purify the resulting ethyl [1-¹³C]acetate by fractional distillation, collecting the fraction boiling at approximately 77°C.[2]

-

Characterization: Confirm the identity and isotopic enrichment of the product using ¹H and ¹³C NMR spectroscopy and mass spectrometry.

III. Applications in Elucidating Enzyme Kinetics

Carbonyl-labeled ethyl acetate serves as an excellent substrate for investigating the kinetics of esterases, a broad class of enzymes that catalyze the hydrolysis of ester bonds. The use of a ¹³C-labeled substrate allows for highly sensitive and specific detection of the reaction products using mass spectrometry or NMR.

A. LC-MS/MS-Based Esterase Kinetic Assay

This protocol details a method for determining the kinetic parameters of an esterase using ethyl [1-¹³C]acetate and monitoring the formation of [1-¹³C]acetate by LC-MS/MS.

Principle: The rate of enzymatic hydrolysis of ethyl [1-¹³C]acetate is determined by quantifying the appearance of the [1-¹³C]acetate product over time. The high sensitivity and specificity of LC-MS/MS allow for accurate measurements even at low substrate concentrations.

Experimental Protocol:

-

Reagent Preparation:

-

Prepare a stock solution of ethyl [1-¹³C]acetate of known concentration in a suitable buffer (e.g., 50 mM phosphate buffer, pH 7.4).

-

Prepare a purified esterase enzyme solution of known concentration in the same buffer.

-

Prepare a series of dilutions of [1-¹³C]acetate to be used as a calibration curve.

-

-

Enzymatic Reaction:

-

In a temperature-controlled environment (e.g., a 37°C water bath), initiate the reaction by adding a small volume of the esterase solution to a series of tubes containing varying concentrations of the ethyl [1-¹³C]acetate substrate.

-

At specific time points, quench the reaction by adding a strong acid (e.g., trichloroacetic acid) or a water-miscible organic solvent (e.g., acetonitrile) to denature the enzyme.

-

-

Sample Preparation for LC-MS/MS:

-

Centrifuge the quenched reaction mixtures to pellet the precipitated protein.

-

Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

-

Inject the samples onto a suitable LC column (e.g., a C18 reversed-phase column) to separate the [1-¹³C]acetate from the unreacted substrate and other matrix components.

-

Use a tandem mass spectrometer operating in negative ion mode with multiple reaction monitoring (MRM) to detect the transition of the [1-¹³C]acetate parent ion to a specific daughter ion.

-

-

Data Analysis:

-

Quantify the concentration of [1-¹³C]acetate in each sample using the calibration curve.

-

Plot the initial reaction velocity (v) against the substrate concentration ([S]).

-

Determine the Michaelis-Menten kinetic parameters (Km and Vmax) by fitting the data to the Michaelis-Menten equation using non-linear regression analysis.

-

Data Presentation:

| Substrate Concentration ([S]) (µM) | Initial Velocity (v) (µmol/min/mg protein) |

| 10 | 0.5 |

| 20 | 0.9 |

| 50 | 1.8 |

| 100 | 2.5 |

| 200 | 3.3 |

| 500 | 4.0 |

| 1000 | 4.2 |

Hypothetical data for illustrative purposes.

Diagram of Experimental Workflow:

Sources

Methodological & Application

Protocol for 13C Metabolic Flux Analysis Using Ethyl Acetate-1-13C

Introduction & Rationale

Ethyl Acetate-1-13C is a specialized non-canonical tracer used in metabolic flux analysis (MFA) to probe cytosolic and mitochondrial Acetyl-CoA pools, lipidogenesis, and esterase activity. Unlike standard glucose or glutamine tracers, which enter metabolism via transporters (GLUT/SLC), ethyl acetate is a lipophilic ester that diffuses freely across cell membranes.

Why use Ethyl Acetate-1-13C?

-

Membrane Permeability: It bypasses the monocarboxylate transporters (MCTs) required for free acetate uptake, making it ideal for cell lines with low MCT expression.

-

pH Neutrality: Unlike Sodium Acetate, which can induce metabolic alkalosis and alter glycolytic flux, Ethyl Acetate is neutral until hydrolyzed.

-

Compartmental Targeting: It functions as a "prodrug" for acetate. Intracellular carboxylesterases (CES1/CES2) hydrolyze it, releasing Acetate-1-13C directly into the cytosol/ER interface, preferentially labeling the lipogenic Acetyl-CoA pool.

Mechanistic Fate & Labeling Pattern[1]

-

Tracer Structure:

-

Hydrolysis: Yields Acetate-1-13C and Ethanol (unlabeled).

-

Metabolic Entry: Acetate-1-13C is converted to Acetyl-CoA-1-13C by Acetyl-CoA Synthetase (ACSS2 in cytosol, ACSS1 in mitochondria).

-

Downstream Labeling:

-

TCA Cycle: The C1 label of Acetyl-CoA becomes the C5 of Citrate (standard numbering).

-

Fatty Acids: The C1 label becomes the odd-numbered carbons (carboxyl end) of fatty acids during elongation.

-

Experimental Design & Pre-Requisites[1][2][3][4][5]

Critical Considerations (The "Expertise" Pillar)

-

Volatility: Ethyl acetate has a high vapor pressure (73 mmHg at 20°C). Open-well incubation will lead to rapid tracer loss and inconsistent dosing. You must use gas-impermeable plate sealers.

-

Serum Esterases: Fetal Bovine Serum (FBS) contains esterases that will hydrolyze the tracer extracellularly, converting it to free acetate before it enters the cell.

-

Recommendation: Perform the labeling step in serum-free media or media with heat-inactivated/dialyzed serum, or strictly characterize the hydrolysis rate in cell-free controls.

-

-

Ethanol Byproduct: Hydrolysis releases stoichiometric amounts of ethanol. In ethanol-metabolizing cells (e.g., hepatocytes), this unlabeled ethanol will be converted to unlabeled Acetyl-CoA, effectively diluting your isotopic enrichment (max enrichment

50%). In non-hepatic cells, ethanol is largely secreted.

Reagents & Materials

| Reagent/Material | Specification | Purpose |

| Ethyl Acetate-1-13C | 99 atom % 13C (Sigma/Cambridge Isotope) | Metabolic Tracer |

| Culture Media | DMEM/RPMI (Glucose/Glutamine free if needed) | Base media |

| Plate Seals | Aluminum foil tape or gas-impermeable adhesive films | Prevent evaporation |

| Quenching Solvent | 80% Methanol (pre-chilled to -80°C) | Stop metabolism instantly |

| Internal Standard | Norvaline or U-13C-Algal mix | Normalization |

Step-by-Step Protocol

Phase 1: Tracer Preparation (Immediate Use)

Ethyl acetate degrades and evaporates; do not store diluted stocks.

-

Stock Solution: Prepare a 1 M stock of Ethyl Acetate-1-13C in pure DMSO or Ethanol (if cells tolerate).

-

Note: Pure Ethyl Acetate is ~10 M. Dilute 1:10.

-

-

Working Media: Dilute the stock into pre-warmed (

) serum-free culture media to a final concentration of 1 mM to 5 mM .-

Validation: 5 mM is standard for lipid flux; 1 mM is sufficient for TCA anaplerosis probing.

-

Phase 2: Cell Culture & Labeling

-

Seeding: Seed cells in 6-well plates. Grow to 70-80% confluency in standard maintenance media.

-

Wash: Aspirate maintenance media. Wash 2x with PBS (warm) to remove residual serum esterases.

-

Pulse: Add the Working Media containing Ethyl Acetate-1-13C.

-

Seal: Immediately apply the gas-impermeable plate seal. Ensure a tight bond around the edges of each well.

-

Incubation: Incubate at

.-

Duration:

-

TCA Cycle Flux: 2 - 4 hours (Isotopic Steady State is fast).

-

Lipid Synthesis: 12 - 24 hours (Requires turnover of lipid pool).

-

-

Phase 3: Quenching & Extraction (Biphasic)

Since we are interested in both polar metabolites (TCA) and non-polar (Lipids), a biphasic extraction (Folch or Matyash method) is required.

-

Quench: Rapidly remove the seal. Aspirate media. Immediately add 1 mL -80°C 80% Methanol (or MeOH/Water).

-

Scrape: Scrape cells on dry ice. Transfer suspension to a cold microcentrifuge tube.

-

Phase Separation: Add Chloroform (or MTBE) to the lysate. Ratio: Methanol:Chloroform:Water (1:1:0.9).

-

Vortex & Spin: Vortex vigorously for 30s. Centrifuge at 10,000 x g for 5 min at

. -

Collection:

-

Upper Phase (Polar): Contains Citrate, Acetate, Amino Acids. (Save for GC-MS/LC-MS).[1]

-

Lower Phase (Non-Polar): Contains Fatty Acids, Lipids. (Save for FAME analysis).

-

Phase 4: Derivatization & MS Analysis

A. Polar Metabolites (TCA Cycle) - GC-MS

-

Dry the upper phase under nitrogen flow.

-

Derivatize with MOX (Methoxyamine HCl in pyridine) for 90 min at

. -

Derivatize with MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide) for 30 min at

. -

Target Ions: Measure Citrate (m/z 273, 465), Malate (m/z 233), Glutamate (m/z 432).

-

Expectation: Look for M+1 isotopomers in Citrate (entry of one labeled acetyl unit).

-

B. Lipids (Fatty Acids) - GC-MS

-

Dry the lower phase.

-

Transesterification: Add 500

L of 2% -

Extract FAMEs with Hexane.

-

Target Ions: Palmitate (C16:0), Stearate (C18:0).

-

Analysis: Calculate Mass Isotopomer Distribution (MID) to determine the fraction of de novo lipogenesis.

-

Pathway Visualization & Logic

The following diagram illustrates the metabolic fate of Ethyl Acetate-1-13C, highlighting the critical role of esterases and the divergence into the TCA cycle and Lipid synthesis.

Caption: Metabolic fate of Ethyl Acetate-1-13C. Note the hydrolysis step releasing labeled acetate and unlabeled ethanol, and the bifurcation into lipogenesis (cytosol) and TCA cycle (mitochondria).

Data Analysis & Quality Control

Calculating Enrichment

Data from MS is usually raw ion intensities. You must correct for natural isotopic abundance (C, H, O, N, Si) using a correction matrix (e.g., using IsoCor or specialized MFA software).

Key Metric: Molar Percent Enrichment (MPE)

Self-Validating the System (Troubleshooting)

| Observation | Diagnosis | Corrective Action |

| Low/No Enrichment in Citrate | Tracer evaporation or lack of esterase activity. | Check plate seals. Perform a "media stability" test (incubate media without cells, check ethyl acetate peak by GC). |

| High Unlabeled Acetyl-CoA | Ethanol metabolism dilution or high background acetate. | Check ADH expression. Use dialyzed serum to remove background acetate. |

| High Lactate Labeling | Unexpected. | Ethyl acetate should not label lactate directly. Indicates metabolic scrambling or impure tracer. |

References

-

Use of Acetate Tracers in MFA

-

Liu, X., et al. (2016). Acetate as a nutrient: regulating metabolic fluxes in cancer cells.Nature Communications. Available at: [Link]

-

-

Ethyl Acetate Hydrolysis & Esterases

-

Hatfield, M. J., & Potter, P. M. (2011). Carboxylesterase 1 (CES1) and Carboxylesterase 2 (CES2) in Drug Metabolism.Expert Opinion on Drug Metabolism & Toxicology. Available at: [Link]

-

- Tracer Properties (Sigma Aldrich)

-

MFA Methodology & Isotopomer Analysis

-

Lipid Extraction Protocols (Matyash)

-

Matyash, V., et al. (2008). Lipid extraction by methyl-tert-butyl ether for high-throughput lipidomics.Journal of Lipid Research. Available at: [Link]

-

Sources

Application Note: Synthesis of Ethyl Acetate-1-¹³C via Fischer Esterification

Abstract: This document provides a comprehensive guide for the synthesis of Ethyl acetate-1-¹³C from Acetic acid-1-¹³C and ethanol. Isotopically labeled esters are crucial tools in mechanistic studies, metabolic pathway analysis, and as internal standards in quantitative mass spectrometry. The protocol herein details the classic Fischer-Speier esterification method, an acid-catalyzed equilibrium reaction.[1][2][3] We will delve into the reaction mechanism, provide a detailed step-by-step protocol for synthesis and purification, and outline the necessary analytical techniques for product characterization and confirmation of isotopic enrichment.

Scientific Foundation: The Fischer Esterification

The Fischer esterification is a cornerstone of organic synthesis, involving the reaction of a carboxylic acid with an alcohol in the presence of a strong acid catalyst to form an ester and water.[4] The overall transformation for this specific synthesis is:

A critical aspect of this reaction is its reversible nature.[5] To achieve a high yield of the desired ester, the equilibrium must be shifted to the right, in accordance with Le Châtelier's principle. This is typically achieved by:

-

Using a large excess of one of the reactants (in this case, ethanol, which is cost-effective and can also serve as the solvent).[3][5]

-

Removing water as it is formed, for instance, by using a Dean-Stark apparatus or a strong dehydrating agent as the catalyst (e.g., concentrated sulfuric acid).[5][6]

Reaction Mechanism

The reaction proceeds through a series of reversible protonation and nucleophilic acyl substitution steps. Understanding this mechanism is key to appreciating the role of the acid catalyst and the reaction conditions.

-

Protonation of the Carbonyl: The acid catalyst protonates the carbonyl oxygen of the Acetic acid-1-¹³C, significantly increasing the electrophilicity of the carbonyl carbon.[1][2][5]

-

Nucleophilic Attack: A lone pair of electrons from the hydroxyl oxygen of ethanol attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate.[2]

-

Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, converting it into a good leaving group (water).[5]

-

Elimination of Water: The tetrahedral intermediate collapses, expelling a molecule of water and reforming the carbonyl double bond.

-

Deprotonation: The protonated ester is deprotonated, regenerating the acid catalyst and yielding the final product, Ethyl acetate-1-¹³C.[2]

Caption: Mechanism of Fischer Esterification.

Application Protocol

This section provides a detailed, step-by-step methodology for the synthesis and purification of Ethyl acetate-1-¹³C.

Materials and Reagents

| Reagent / Material | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Notes |

| Acetic acid-1-¹³C | 1563-79-7 | CH₃¹³CO₂H | 61.04 | Limiting reagent, ≥99% isotopic purity.[7][8][9] |

| Ethanol, Absolute (200 Proof) | 64-17-5 | C₂H₅OH | 46.07 | Use in excess, must be anhydrous. |

| Sulfuric Acid, Concentrated | 7664-93-9 | H₂SO₄ | 98.08 | Catalyst, highly corrosive. |

| Sodium Bicarbonate, Saturated | 144-55-8 | NaHCO₃ | 84.01 | For neutralization wash. |

| Calcium Chloride, Saturated | 10043-52-4 | CaCl₂ | 110.98 | For removing excess ethanol. |

| Magnesium Sulfate, Anhydrous | 7487-88-9 | MgSO₄ | 120.37 | Drying agent. |

Equipment

-

Round-bottom flask (50 mL or 100 mL)

-

Reflux condenser

-

Heating mantle with magnetic stirrer and stir bar

-

Distillation apparatus (simple and fractional)

-

Separatory funnel (100 mL)

-

Beakers, Erlenmeyer flasks, graduated cylinders

-

Pasteur pipettes

-

Ice bath

Experimental Workflow

Caption: Experimental workflow for synthesis and purification.

Step-by-Step Synthesis Protocol

Safety First: This procedure involves flammable liquids and highly corrosive acid. Perform all steps in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

-

Reaction Setup:

-

To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 6.1 g (0.1 mol) of Acetic acid-1-¹³C.

-

Add 23.0 g (29 mL, 0.5 mol) of absolute ethanol.

-

Carefully and slowly, while stirring, add 2 mL of concentrated sulfuric acid to the mixture. The addition is exothermic.[10]

-

-

Reflux:

-

Isolation of Crude Product:

-

Allow the reaction mixture to cool to room temperature.

-

Reconfigure the apparatus for simple distillation. Add a few boiling chips to the flask.

-

Gently heat the mixture and collect the distillate that boils below 90°C. This crude product will contain ethyl acetate, unreacted ethanol, and water.

-

-

Purification (Work-up):

-

Transfer the collected distillate to a separatory funnel.

-

Neutralization: Slowly add 20 mL of saturated sodium bicarbonate solution. Stopper the funnel, invert, and vent frequently to release the CO₂ gas produced. Shake gently and allow the layers to separate. Drain and discard the lower aqueous layer.[6][10]

-

Ethanol Removal: Wash the organic layer with 20 mL of saturated calcium chloride solution to remove the majority of the unreacted ethanol. Drain and discard the lower aqueous layer.

-

Final Wash: Wash the organic layer with 20 mL of brine (saturated NaCl solution) to remove residual water-soluble components.

-

Drying: Transfer the cloudy organic layer to a clean, dry Erlenmeyer flask. Add anhydrous magnesium sulfate in small portions and swirl until the liquid becomes clear and some drying agent moves freely.

-

-

Final Fractional Distillation:

-

Gravity filter the dried ester into a clean, dry distillation flask.

-

Set up for fractional distillation.

-

Carefully heat the flask and collect the fraction that boils between 77-78°C. This is the pure Ethyl acetate-1-¹³C.

-

Weigh the final product and calculate the percentage yield.

-

Characterization and Data Analysis

Confirmation of the product's identity, purity, and isotopic labeling is essential.

| Analysis Technique | Expected Result for Ethyl Acetate-1-¹³C |

| ¹H NMR (CDCl₃) | δ ~4.1 ppm (q, 2H, -OCH₂ CH₃), δ ~2.0 ppm (s, 3H, -¹³C(=O)CH₃ ), δ ~1.2 ppm (t, 3H, -OCH₂CH₃ ). The singlet at 2.0 ppm may show small satellite peaks due to ²J(¹³C-¹H) coupling. |

| ¹³C NMR (CDCl₃) | δ ~171 ppm (¹³C =O), δ ~60 ppm (-OC H₂CH₃), δ ~21 ppm (-C(=O)C H₃), δ ~14 ppm (-OCH₂C H₃). The signal at ~171 ppm should be significantly enhanced due to ¹³C enrichment.[12] |

| Mass Spectrometry (EI) | Molecular ion (M⁺) peak at m/z = 89, which is one mass unit higher than unlabeled ethyl acetate (m/z = 88). Key fragments would also be shifted by +1 amu (e.g., [CH₃¹³CO]⁺ at m/z=44).[13] |

| FT-IR (neat) | Strong C=O stretch at ~1740 cm⁻¹, C-O stretch at ~1240 cm⁻¹. The ¹³C isotope may cause a slight shift (~20-40 cm⁻¹) to a lower wavenumber for the C=O stretch compared to the unlabeled compound. |

Troubleshooting

| Problem | Possible Cause | Suggested Solution |

| Low Yield | Incomplete reaction (equilibrium not shifted). | Increase reflux time or use a larger excess of ethanol. Ensure all reagents are anhydrous. |

| Loss of product during work-up. | Be careful during extractions; avoid vigorous shaking that can lead to emulsions. Ensure all transfers are quantitative. | |

| Product is Acidic | Incomplete neutralization. | Repeat the sodium bicarbonate wash, ensuring the aqueous layer is basic (test with pH paper) before proceeding. |

| Product is Wet (Cloudy) | Inefficient drying. | Add more anhydrous drying agent and allow for a longer contact time before filtration. |

Conclusion

The Fischer esterification is a reliable and well-established method for the synthesis of esters. By following this detailed protocol, researchers can effectively synthesize high-purity Ethyl acetate-1-¹³C. Proper execution of the purification steps is critical for removing unreacted starting materials and byproducts. The final characterization by NMR and mass spectrometry serves as a definitive confirmation of a successful synthesis and the incorporation of the ¹³C isotope at the desired carbonyl position.

References

-

Pharmaffiliates. (n.d.). Acetic acid-1-13C. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Fischer Esterification. Retrieved from [Link]

-

Vedantu. (n.d.). Fischer Esterification Mechanism: Steps, Equation & Examples. Retrieved from [Link]

-

Chemistry Steps. (2021, November 18). Fischer Esterification. Retrieved from [Link]

-

Master Organic Chemistry. (2022, November 16). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]

-

ResearchGate. (n.d.). Reaction mechanism of Fischer esterification. Retrieved from [Link]

-

OperaChem. (2024, January 5). Fischer Esterification-Typical Procedures. Retrieved from [Link]

-

Clark, J. (n.d.). Synthesis of Esters. Retrieved from [Link]

-

Science Ready. (n.d.). Fisher Esterification, Reflux, Isolation and Purification of Esters. Retrieved from [Link]

-

Shultz, G. (2021, August 16). 3: Esterification (Experiment). Chemistry LibreTexts. Retrieved from [Link]

-

Curtin University. (2020, November 12). Making esters - Part 1 | Chemistry Tutorial [Video]. YouTube. Retrieved from [Link]

-

Chemistry LibreTexts. (2019, July 24). 13.5 Characteristics of ¹³C NMR Spectroscopy. Retrieved from [Link]

-

El-Demerdash, A., et al. (2024). Chemical and Biological Characterization of the Ethyl Acetate Fraction from the Red Sea Marine Sponge Hymedesmia sp. Molecules. Retrieved from [Link]

Sources

- 1. Fischer Esterification [organic-chemistry.org]

- 2. Fischer Esterification Mechanism: Steps, Equation & Examples [vedantu.com]

- 3. Fischer Esterification - Chemistry Steps [chemistrysteps.com]

- 4. amherst.edu [amherst.edu]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. scienceready.com.au [scienceready.com.au]

- 7. Acetic acid-1-13C | CAS 1563-79-7 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 8. pharmaffiliates.com [pharmaffiliates.com]

- 9. CAS 1563-79-7: acetic-1-(13)C acid | CymitQuimica [cymitquimica.com]

- 10. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Chemical and Biological Characterization of the Ethyl Acetate Fraction from the Red Sea Marine Sponge Hymedesmia sp - PMC [pmc.ncbi.nlm.nih.gov]

Tracing Acetyl-CoA Dynamics in CNS and Oncology: A Dual-Modality Guide for Ethyl Acetate-1-13C

Abstract

This Application Note details the mechanistic rationale and experimental protocols for using Ethyl Acetate-1-13C (EtOAc-1-13C) as a metabolic tracer. Unlike traditional tracers (e.g., [U-13C]Glucose or [1-13C]Acetate), EtOAc-1-13C possesses unique lipophilic properties that facilitate passive diffusion across the Blood-Brain Barrier (BBB) and cellular membranes. Once intracellular, it acts as a "Trojan Horse" precursor for Acetyl-CoA, bypassing membrane transporters (MCTs) and providing a direct readout of cytosolic and mitochondrial acetyl-CoA turnover. This guide covers two primary applications: Hyperpolarized 13C-MRI (In Vivo) for real-time metabolic imaging, and Stable Isotope Tracing (In Vitro) for Mass Spectrometry-based flux analysis.

Part 1: Mechanistic Rationale & Pathway Logic

The "Trojan Horse" Mechanism

The primary limitation of using Acetate-1-13C for central nervous system (CNS) studies is its reliance on Monocarboxylate Transporters (MCTs) for cellular entry. Ethyl Acetate-1-13C circumvents this by diffusing passively across the BBB.

-

Cellular Entry: Passive diffusion (Lipophilic).

-

Hydrolysis: Intracellular Carboxylesterases (CES1/CES2) hydrolyze EtOAc-1-13C into Ethanol and Acetate-1-13C .

-

Activation: The released Acetate-1-13C is converted to Acetyl-CoA-1-13C by Acetyl-CoA Synthetase (ACSS2 in cytosol/nucleus or ACSS1 in mitochondria).

-

Metabolic Fate:

-

TCA Cycle: Condensation with Oxaloacetate to form Citrate (M+1).[1]

-

Lipogenesis: Incorporation into Fatty Acids (FASN pathway).

-

Epigenetics: Acetylation of histones via HATs (Nuclear pool).

-

Pathway Visualization

The following diagram illustrates the differential processing of Ethyl Acetate compared to Glucose and free Acetate.

Caption: Figure 1. Metabolic fate of Ethyl Acetate-1-13C. Note the passive entry mechanism bypassing MCT transporters, distinct from Glucose-derived Acetyl-CoA.

Part 2: Protocol A - In Vivo Hyperpolarized 13C-MRI

Application: Real-time imaging of cerebral metabolism and BBB permeability in glioblastoma or neurodegenerative models. Key Reference: Mishkovsky et al., Journal of Cerebral Blood Flow & Metabolism (2012).

Sample Preparation (Polarization)

-

Substrate: Mix [1-13C]Ethyl Acetate with a glass-forming agent (e.g., glycerol) and a radical (e.g., trityl radical AH111501).

-

Concentration: Target 2-3 M concentration in the polarization fluid to maximize signal.

-

Hyperpolarizer: Dissolution Dynamic Nuclear Polarization (DNP) system (e.g., SpinLab or Hypersense).

-

Parameters:

-

Temperature: ~1.4 K

-

Magnetic Field: 3.35 T or 5 T

-

Microwave Frequency: Optimized to electron Larmor frequency (approx 94 GHz or 140 GHz).

-

Polarization Time: 1–2 hours (until solid-state polarization saturates).

-

Dissolution and Injection[2]

-

Dissolution Media: Superheated buffer (TRIS/EDTA, pH 7.4) with neutralizing NaOH if required.

-

Final Concentration: ~40–80 mM Ethyl Acetate-1-13C in the injectate.

-

Timing: CRITICAL. The T1 relaxation time of the carboxyl carbon is approx. 30–40 seconds at 3T. Injection must occur within 10–15 seconds of dissolution.

-

Route: Tail vein cannulation (mice/rats). Bolus volume: 200–300 µL (mouse) or 1–1.5 mL (rat).

MR Acquisition Sequence

-

Coil Setup: Dual-tuned 1H/13C volume coil or surface coil for brain.

-

Sequence: Slice-selective 13C-CSI (Chemical Shift Imaging) or EPSI (Echo-Planar Spectroscopic Imaging).

-

Spectral Windows:

-

Ethyl Acetate (Substrate): ~172 ppm.

-

Acetate (Metabolic Product): ~182 ppm.

-

Acetyl-CoA/Citrate: ~178-180 ppm (often overlaps, requires high field or spectral fitting).

-

-

Temporal Resolution: Acquire spectra every 2–3 seconds for 60–90 seconds.

Data Interpretation (Kinetic Modeling)

Calculate the apparent rate constant (

-

High

: Indicates high intracellular esterase activity and rapid BBB crossing. -

Tumor vs. Normal Brain: Glioblastomas often show altered esterase expression and disrupted BBB, leading to a distinct EtOAc/Acetate ratio compared to healthy tissue.

Part 3: Protocol B - In Vitro Metabolic Flux Analysis (GC-MS)

Application: Quantifying lipogenesis and cytosolic Acetyl-CoA synthesis in cancer cell lines.

Cell Culture & Tracer Incubation[3][4]

-

Medium: DMEM (glucose/glutamine free initially, then reconstituted).

-

Tracer: Supplement medium with 1 mM to 5 mM Ethyl Acetate-1-13C .

-

Note: Ensure medium is buffered (HEPES) as hydrolysis can slightly alter pH over long periods.

-

-

Duration:

-

TCA Cycle Flux: 2 – 4 hours.

-

Fatty Acid Synthesis: 24 – 48 hours (to reach isotopic steady state in lipids).

-

-

Control: Parallel plates with [1-13C]Acetate to compare transporter-dependent vs. passive uptake.

Metabolite Extraction

-

Quenching: Rapidly wash cells with ice-cold saline (0.9% NaCl).

-

Lysis: Add 80% Methanol (-80°C). Scrape cells on dry ice.

-

Phase Separation (Biphasic Extraction):

-

Add Chloroform and Water (Final ratio MeOH:Chloroform:Water 1:1:0.9).

-

Vortex and centrifuge (10,000 x g, 5 min, 4°C).

-

Upper Phase (Polar): Contains TCA intermediates (Citrate, Malate).

-

Lower Phase (Non-polar): Contains Fatty Acids (Palmitate, Stearate).

-

Derivatization & GC-MS Analysis

Workflow Diagram:

Caption: Figure 2.[2][3] Sample processing workflow for GC-MS analysis.

-

TCA Intermediates: Derivatize with MOX (Methoxyamine) + TBDMS (tert-Butyldimethylsilyl).

-

Target Ion: Citrate (M+0, M+1, M+2).

-

-

Fatty Acids: Derivatize to FAMEs (Fatty Acid Methyl Esters) using methanolic HCl.

-

Target Ion: Palmitate (C16:0).

-

Mass Isotopomer Distribution (MID) Analysis

-

Citrate M+1: Indicates direct entry of Acetyl-CoA-1-13C into the TCA cycle.

-

Palmitate Isotopologues:

-

Palmitate is synthesized from 8 Acetyl-CoA units.[4]

-

Enrichment in even-numbered carbons indicates cytosolic Acetyl-CoA incorporation.

-

Use MassHunter or specialized software (e.g., INCA, IsoCor) to correct for natural abundance.

-

Part 4: Quality Control & Troubleshooting

| Issue | Probable Cause | Solution |

| Low 13C Signal (MRI) | Long transfer time (>15s) | Automate injection; use magnetic tunnel to preserve polarization. |

| No Labeling in TCA (MS) | Low Esterase Activity | Verify CES1/CES2 expression in your specific cell line (e.g., HepG2 is high, some neuronal lines low). |

| High Background Acetate | Spontaneous Hydrolysis | Prepare tracer media fresh immediately before incubation; check pH stability. |

| Cell Toxicity | Ethanol accumulation | Ethanol is a byproduct of hydrolysis. Ensure EtOAc concentration < 10mM for long incubations. |

References

-

Mishkovsky, M., et al. (2012). "Hyperpolarized [1-13C]ethyl acetate: A novel metabolic tracer for brain imaging." Journal of Cerebral Blood Flow & Metabolism.

-

Coman, D., et al. (2016). "Extracellular pH mapping in brain tumors using hyperpolarized 13C-labeled probes." NMR in Biomedicine.

-

Mashimo, T., et al. (2014). "Acetate is a bioenergetic substrate for human glioblastoma and brain metastases." Cell.

-

Hosokawa, M. (2008). "Structure and Catalytic Properties of Carboxylesterase Isozymes Involved in Metabolic Activation of Prodrugs." Molecules.

-

Grant, A.K., et al. (2011). "Hyperpolarized 13C MRI for Imaging of Metabolism and Perfusion."[5] Magnetic Resonance in Medicine.

Disclaimer: This Application Note is for research use only. Protocols involving hyperpolarized gases/liquids require specialized hardware and safety adherence regarding cryogens and high magnetic fields.

Sources

- 1. journals.physiology.org [journals.physiology.org]

- 2. 13C Metabolic Flux Analysis Indicates Endothelial Cells Attenuate Metabolic Perturbations by Modulating TCA Activity [mdpi.com]

- 3. Structure and Catalytic Properties of Carboxylesterase Isozymes Involved in Metabolic Activation of Prodrugs | MDPI [mdpi.com]

- 4. 13C Isotope-Assisted Methods for Quantifying Glutamine Metabolism in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. m.youtube.com [m.youtube.com]

Measuring the Rate of Ethyl Acetate-1-¹³C Hydrolysis in Cell Culture Media: An Application Note and Protocol

Introduction: The Significance of Ester Hydrolysis in Drug Development and Cellular Metabolism

The hydrolysis of esters is a fundamental chemical transformation with profound implications in pharmacology and cell biology. For drug development professionals, understanding the rate at which an ester-containing prodrug is converted to its active carboxylic acid form is critical for predicting its pharmacokinetic and pharmacodynamic profile. Within the cell, the metabolic processing of esters by cellular enzymes provides valuable insights into cellular health, function, and response to various stimuli. This guide provides a detailed methodology for quantifying the hydrolysis rate of ethyl acetate-1-¹³C, a model ester compound, in both acellular and cellular contexts using standard cell culture media.

The use of a stable isotope-labeled compound, ethyl acetate-1-¹³C, offers a distinct advantage for these studies. The ¹³C label allows for precise tracking and quantification of the hydrolysis product, ¹³C-acetate, using mass spectrometry, distinguishing it from any endogenously produced acetate. This approach provides a clear and unambiguous measurement of the hydrolysis reaction, a critical requirement for accurate kinetic analysis.

This application note is designed for researchers, scientists, and drug development professionals. It offers a comprehensive framework, from the underlying scientific principles to detailed, step-by-step protocols for experimental execution and data analysis.

Scientific Principles: Acellular and Cellular Hydrolysis of Ethyl Acetate

The hydrolysis of ethyl acetate in a cell culture setting is governed by two primary mechanisms: non-enzymatic (chemical) hydrolysis and enzymatic hydrolysis.

Non-Enzymatic Hydrolysis: The Role of the Media Environment

In the absence of cellular enzymes, ethyl acetate can undergo spontaneous hydrolysis, a reaction catalyzed by hydronium (H₃O⁺) and hydroxide (OH⁻) ions present in the aqueous environment of the cell culture medium. The rate of this non-enzymatic hydrolysis is highly dependent on the pH and temperature of the medium.[1][2]

Standard cell culture media, such as Dulbecco's Modified Eagle Medium (DMEM) and RPMI-1640, are buffered to maintain a physiological pH, typically between 7.2 and 7.4, through a bicarbonate-CO₂ system or the inclusion of buffers like HEPES.[1][3][4][5] At this near-neutral pH and a standard cell culture temperature of 37°C, the rate of spontaneous hydrolysis of ethyl acetate is relatively slow. However, it is a crucial baseline to establish in any experiment to accurately determine the contribution of enzymatic activity.

Enzymatic Hydrolysis: The Action of Cellular and Serum Esterases

The primary drivers of ethyl acetate hydrolysis in a cellular context are carboxylesterases (CEs). These enzymes are ubiquitously expressed in mammalian tissues and are responsible for the hydrolysis of a wide range of ester-containing compounds, including many drugs.[6] Different cell lines, such as HeLa, HEK293, and HepG2, exhibit varying levels of intracellular esterase activity.

Furthermore, a significant source of esterase activity in cell culture can come from the serum supplement, most commonly fetal bovine serum (FBS), used in the media.[2][7][8] Serum contains a variety of esterases that can contribute to the hydrolysis of ethyl acetate in the extracellular environment. Therefore, it is essential to consider the presence and concentration of serum when designing and interpreting hydrolysis experiments.

Experimental Workflow: A Visual Guide

The following diagram outlines the general workflow for determining the hydrolysis rates of ethyl acetate-1-¹³C in cell culture media.

Figure 1. Experimental workflow for determining ethyl acetate-1-¹³C hydrolysis rates.

Detailed Protocols

Protocol 1: Determination of Acellular Hydrolysis Rate

This protocol establishes the baseline rate of non-enzymatic hydrolysis of ethyl acetate-1-¹³C in cell-free culture medium.

Materials:

-

Ethyl acetate-1-¹³C

-

Cell culture medium (e.g., DMEM or RPMI-1640), with or without serum supplement (e.g., 10% FBS)

-

Sterile, conical tubes or multi-well plates

-

Incubator (37°C, 5% CO₂)

-

GC-MS system

Procedure:

-

Media Preparation: Prepare the desired cell culture medium. If investigating the effect of serum, prepare batches with and without the serum supplement.

-

Spiking the Media: Prepare a stock solution of ethyl acetate-1-¹³C in an appropriate solvent (e.g., DMSO or ethanol) at a high concentration. Spike the cell culture medium with the ethyl acetate-1-¹³C stock solution to achieve the desired final concentration (e.g., 1 mM). Ensure the final concentration of the solvent is minimal and non-toxic to cells in subsequent cellular assays.

-

Incubation: Aliquot the spiked medium into sterile tubes or wells of a multi-well plate. Place the samples in a 37°C incubator, and if using a bicarbonate-buffered medium, ensure a 5% CO₂ atmosphere to maintain pH.

-

Time-Course Sampling: At predetermined time points (e.g., 0, 2, 4, 8, 12, and 24 hours), remove an aliquot from each sample. The time zero (t=0) sample should be taken immediately after spiking.

-

Sample Storage: Immediately quench any potential residual enzymatic activity in serum-containing samples by adding a suitable agent or by snap-freezing in liquid nitrogen. Store all samples at -80°C until analysis.

-

GC-MS Analysis: Analyze the collected samples to quantify the remaining concentration of ethyl acetate-1-¹³C and the formed ¹³C-acetate according to the analytical protocol provided below.

Protocol 2: Determination of Cellular Hydrolysis Rate

This protocol measures the combined rate of non-enzymatic and enzymatic hydrolysis of ethyl acetate-1-¹³C in the presence of cultured cells.

Materials:

-

Cultured cells of interest (e.g., HeLa, HEK293, HepG2)

-

Cell culture flasks or multi-well plates

-

Complete cell culture medium (with serum, if required for cell viability)

-

Ethyl acetate-1-¹³C stock solution

-

Incubator (37°C, 5% CO₂)

-

Microscope for cell monitoring

-

Cell counting equipment (e.g., hemocytometer or automated cell counter)

-

GC-MS system

Procedure:

-

Cell Seeding: Seed the cells in appropriate culture vessels and allow them to adhere and reach the desired confluency (typically 70-80%).

-

Media Change: Just before the experiment, remove the old medium and replace it with fresh, pre-warmed complete medium.

-

Spiking with Ethyl Acetate-1-¹³C: Spike the fresh medium with the ethyl acetate-1-¹³C stock solution to the desired final concentration.

-

Incubation and Sampling: Place the cells back into the incubator. At the same time points as the acellular experiment, collect aliquots of the culture supernatant. Be careful not to disturb the cell monolayer.

-

Cell Number Determination: At the end of the experiment, detach the cells (e.g., using trypsin) and determine the total cell number in each well or flask. This is crucial for normalizing the hydrolysis rate to the cell number.

-

Sample Storage: Process and store the supernatant samples as described in the acellular protocol.

-

GC-MS Analysis: Quantify the concentrations of ethyl acetate-1-¹³C and ¹³C-acetate in the supernatant samples.

Protocol 3: Quantification of Ethyl Acetate-1-¹³C and ¹³C-Acetate by GC-MS

This protocol provides a general method for the analysis of ethyl acetate and acetic acid from aqueous samples. Optimization may be required based on the specific instrumentation and sample matrix.

Sample Preparation (Liquid-Liquid Extraction):

-

Thaw the collected samples on ice.

-

To a 1.5 mL microcentrifuge tube, add 500 µL of the cell culture supernatant.

-

Add an internal standard (e.g., a known concentration of a non-endogenous ester or carboxylic acid with a different mass, such as propionic acid).

-

Add 500 µL of a suitable organic solvent for extraction, such as ethyl acetate (for the analysis of ¹³C-acetate) or methyl tert-butyl ether (MTBE).

-

Vortex vigorously for 1 minute.

-

Centrifuge at high speed (e.g., 10,000 x g) for 5 minutes to separate the aqueous and organic layers.

-

Carefully transfer the upper organic layer to a new vial for GC-MS analysis.

GC-MS Parameters (Example):

-

Gas Chromatograph: Agilent 7890B GC system or equivalent.

-

Mass Spectrometer: Agilent 7000 Triple Quadrupole GC-MS system or equivalent.[9]

-

Column: A mid-polar column such as a Phenomenex ZB-1701 (30 m x 0.25 mm x 0.25 µm) is suitable.[9]

-

Injection: 1-2 µL in splitless or split mode.

-

Inlet Temperature: 250-280°C.

-

Oven Program:

-

Initial temperature: 40-70°C, hold for 2 minutes.

-

Ramp: 10-20°C/minute to 250-300°C.

-

Hold: 2-5 minutes.

-

-

Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).[9]

-

MS Interface Temperature: 230-280°C.

-

Ion Source Temperature: 200-230°C.

-

Acquisition Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for enhanced sensitivity and specificity. Monitor the characteristic ions for ethyl acetate-1-¹³C and ¹³C-acetate.

Data Analysis and Interpretation

-

Standard Curves: Prepare standard curves for both ethyl acetate-1-¹³C and ¹³C-acetate in the same cell culture medium used for the experiment to account for matrix effects.

-

Quantification: Use the standard curves to determine the concentration of the parent compound and its metabolite in each sample.

-

Rate Calculation:

-

Acellular Rate: Plot the concentration of ethyl acetate-1-¹³C versus time. The initial rate of hydrolysis can be determined from the negative slope of the linear portion of this curve.

-

Cellular Rate: Plot the concentration of ethyl acetate-1-¹³C versus time. The initial rate of hydrolysis is determined similarly.

-

-

Normalization: Normalize the cellular hydrolysis rate to the total cell number to obtain a rate per cell or per million cells.

-

Enzymatic Contribution: The rate of enzymatic hydrolysis can be calculated by subtracting the acellular hydrolysis rate from the total cellular hydrolysis rate.

Rateenzymatic = Ratecellular - Rateacellular

Expected Results and Data Presentation

The hydrolysis of ethyl acetate-1-¹³C is expected to be significantly faster in the presence of cells and serum compared to cell-free, serum-free medium. The following table provides a hypothetical example of the data that might be obtained.

| Condition | Hydrolysis Rate (µM/hour) | Hydrolysis Rate (pmol/hour/10⁶ cells) |

| DMEM (Acellular, no serum) | 0.5 | N/A |

| DMEM + 10% FBS (Acellular) | 5.2 | N/A |

| HeLa Cells in DMEM + 10% FBS | 25.8 | 51.6 |

| HEK293 Cells in DMEM + 10% FBS | 15.4 | 30.8 |

| HepG2 Cells in DMEM + 10% FBS | 45.1 | 90.2 |

Table 1. Example data for ethyl acetate-1-¹³C hydrolysis rates in different conditions. Note that the cellular rates are normalized to a hypothetical cell density of 0.5 x 10⁶ cells/mL.

Troubleshooting and Considerations

-

Solvent Effects: Ensure the concentration of the solvent used for the ethyl acetate-1-¹³C stock solution is low enough to not affect cell viability or enzyme activity.

-

pH Stability: Monitor the pH of the cell culture medium throughout the experiment, as the production of acetic acid can cause a slight decrease in pH, which could affect the hydrolysis rate.

-

Cell Viability: Assess cell viability at the end of the experiment to ensure that the observed hydrolysis is not due to cell death and release of intracellular esterases.

-

Serum Lot-to-Lot Variability: Be aware that different lots of serum can have varying levels of esterase activity, which can impact the results.[2] It is advisable to test different lots or use a single large batch for a series of experiments.

Conclusion

The methodologies outlined in this application note provide a robust framework for accurately determining the hydrolysis rates of ethyl acetate-1-¹³C in cell culture media. By carefully distinguishing between non-enzymatic and enzymatic contributions, researchers can gain valuable insights into the stability of ester-containing compounds in biological environments and the metabolic capacity of different cell types. This information is invaluable for a wide range of applications, from the design and evaluation of prodrugs to fundamental studies of cellular metabolism.

References

- International Critical Tables of Numerical Data, Physics, Chemistry and Technology (1930).

- Oreate AI. (2026, January 27). Beyond the Beaker: Navigating the Nuances of IMDM, RPMI-1640, and DMEM in Cell Culture.

- Patsnap Synapse. (2025, May 9). What's the Difference Between DMEM and RPMI?

- Procell. (2025, November 27).

- Dorsky, D. I., & Navia, B. A. (1995). Esterases in Serum-Containing Growth Media Counteract Chloramphenicol Acetyltransferase Activity In Vitro. Antimicrobial Agents and Chemotherapy, 39(7), 1548–1553.

- Yuan, J., et al. (2016). A rapid method for quantifying free and bound acetate based on alkylation and GC-MS analysis. BMC Biotechnology, 16(1), 66.

- Tsujikawa, H., & Inoue, H. (1966). Reaction Rate of the Alkaline Hydrolysis of Ethyl Acetate. Bulletin of the Chemical Society of Japan, 39(9), 1837-1842.

- Theodorou, V., et al. (2018). Mild alkaline hydrolysis of hindered esters in non-aqueous solution. Arkivoc, 2018(7), 308-319.

- American Society for Microbiology. (2012).

- Liese, A., & van der Helm, M. (2006). Hydrolysis and Transacylation: Esterases, Lipases, Phosphatases, and Phosphoryl Transferases. In Science of Synthesis (Vol. 2, pp. 129-184). Thieme.

- Miller, R. A., & Britigan, B. E. (1995). The formation of hydroxyl radical by a xanthine oxidase-like enzyme in human neutrophils. Journal of immunology (Baltimore, Md. : 1950), 155(3), 1364–1372.

- Bio-protocol. (2023). Esterase Activity Assay. Bio-protocol, 13(12), e4746.

- Xu, Y., et al. (2023). Determination of Intracellular Esterase Activity Using Ratiometric Raman Sensing and Spectral Phasor Analysis. Analytical Chemistry, 95(12), 5227–5234.

- Zhang, L., et al. (2016). Accurately determining esterase activity via the isosbestic point of p-nitrophenol. Analytical Methods, 8(43), 7792-7797.

- Dickinson, B. C., et al. (2012). Selective esterase–ester pair for targeting small molecules with cellular specificity. Proceedings of the National Academy of Sciences, 109(11), 4064-4069.

- Kosheeka. (2019, August 7). Do You Need Serum In Cell Culture Media?

- Satoh, T., & Hosokawa, M. (2006). The chemistry and biology of carboxylesterases. In Progress in nucleic acid research and molecular biology (Vol. 81, pp. 227-268). Academic Press.

- Biocompare. (2015, May 26). Choosing Serum for Cells in Culture.

- Megazyme. (n.d.). Acetic acid - assay procedure.

- Palacios-Callender, M., et al. (2002). Catalase activity in HeLa and HepG2 cell lines growing in sparse and confluent cultures. Free Radical Research, 36(3), 269-275.

- Rybicka, I., & Taciak, B. (2021). The Curious Case of the HepG2 Cell Line: 40 Years of Expertise. International Journal of Molecular Sciences, 22(23), 13057.

- Biomol. (2024, November 20).

- Cytion. (n.d.). HepG2 Cell Line - A Liver Cancer Research Resource.

- bioRxiv. (2017). Telomere elongation and Telomerase activity in Normal and Cancer cell lines: HEK-293, HeLa and A549.

- ResearchGate. (n.d.).

- ResearchGate. (n.d.). GFP fl uorescence intensity in HEK293, HeLa and HepG2 cells in...

- Papakonstantinou, E., et al. (2023). Modulation of Cellular Senescence in HEK293 and HepG2 Cells by Ultrafiltrates UPla and ULu Is Partly Mediated by Modulation of Mitochondrial Homeostasis under Oxidative Stress. International Journal of Molecular Sciences, 24(7), 6757.

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. DE102013220896A1 - Method and kit for determining esterase activity in biologically active environmental samples - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Thieme E-Books & E-Journals [thieme-connect.de]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. uv.es [uv.es]

Troubleshooting & Optimization

Technical Support Center: Correcting for Natural Abundance in ¹³C-Ethyl Acetate Flux Data

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for ¹³C-based metabolic flux analysis. This guide provides in-depth technical and practical information for correcting natural isotope abundance in your ¹³C-ethyl acetate flux data. As Senior Application Scientists, we have designed this resource to be a practical, field-tested guide that not only gives you the "how" but also the "why" behind each step.

Core Concepts: The "Why" Behind Natural Abundance Correction

Before diving into troubleshooting, it's crucial to understand the foundational principles that necessitate natural abundance correction.

What is Natural Isotope Abundance and Why Does It Matter?

Carbon in nature is predominantly found as the stable isotope ¹²C. However, a small fraction, approximately 1.1%, exists as the heavier stable isotope ¹³C.[1][2][3] This naturally occurring ¹³C is present in all your biological samples, reagents, and even the CO₂ in the air.

In ¹³C metabolic flux analysis, you intentionally introduce a substrate (a "tracer") that is highly enriched with ¹³C. The goal is to track how this labeled carbon is incorporated into various metabolites, like ethyl acetate, as it moves through metabolic pathways. This allows you to deduce the rates, or "fluxes," of these pathways.

The Impact on Mass Spectrometry Data

When a molecule is analyzed by a mass spectrometer, it is ionized, and its mass-to-charge ratio (m/z) is measured. A molecule of ethyl acetate (C₄H₈O₂) containing only ¹²C atoms will have a specific m/z. However, if one of its four carbon atoms is a ¹³C atom, its mass will be one unit higher (M+1). If two are ¹³C, its mass will be two units higher (M+2), and so on.

The raw data from your mass spectrometer provides a mass isotopomer distribution (MID), which is the relative abundance of each of these mass variants (M+0, M+1, M+2, etc.).[1] The natural abundance of ¹³C means that even in an unlabeled sample, you will see a small M+1 peak, an even smaller M+2 peak, and so on, following a binomial distribution. The correction process aims to mathematically subtract this natural background "noise" to reveal the true extent of labeling from your tracer.

Troubleshooting Guides

This section provides step-by-step solutions to common issues encountered during the correction of ¹³C-ethyl acetate flux data.

Problem 1: My Corrected Mass Isotopomer Distributions (MIDs) Show Negative Values.

This is a frequent and frustrating problem that often points to issues with the raw data or the correction parameters.

Possible Causes & Solutions:

-

Inaccurate Raw Data: Poor signal-to-noise ratio, incorrect peak integration, or interference from co-eluting compounds can all lead to erroneous raw MIDs.

-

Troubleshooting Steps:

-

Re-examine your raw chromatograms: Look for clean, well-defined peaks for each mass isotopomer.

-

Check for interfering signals: Are there any overlapping peaks that might be artificially inflating the signal of certain isotopomers?

-

Verify peak integration: Ensure that the software is correctly integrating the area under each peak. Manual review and reintegration may be necessary.

-

-

-

Incorrect Elemental Formula: The correction algorithm relies on the precise elemental formula of the analyzed ion, including any atoms added during derivatization.

-

Troubleshooting Steps:

-

Confirm the formula of ethyl acetate: C₄H₈O₂.

-

Account for derivatization: If you are using a derivatization agent, be sure to include its elemental composition in the formula used for correction.

-

-

-

Instrument Resolution Issues (for high-resolution MS): Insufficient resolution can make it difficult to distinguish between different isotopologues, leading to inaccurate MIDs.

-

Troubleshooting Steps:

-

Verify instrument settings: Ensure that the mass spectrometer is operating at the appropriate resolution for your experiment.

-

-

Problem 2: The Fractional Labeling in My Metabolites is Much Lower Than Expected.

This issue can arise from several factors related to your experimental setup and execution.

Possible Causes & Solutions:

-

Incomplete Tracer Equilibration: The cells may not have reached an isotopic steady state, meaning the labeled substrate has not fully permeated the metabolic network.

-

Troubleshooting Steps:

-

Extend the labeling time: Conduct a time-course experiment to determine the point at which isotopic steady state is reached.

-

Optimize cell culture conditions: Ensure that cells are in a consistent metabolic state during the labeling period.

-

-

-

Dilution from Unlabeled Sources: The ¹³C-labeled tracer may be diluted by other unlabeled carbon sources in your media.

-

Troubleshooting Steps:

-

Review your media composition: Identify and minimize any alternative carbon sources.

-

Consider pre-culturing conditions: Pre-culturing cells in a medium with the unlabeled version of your tracer can help saturate intracellular pools before introducing the labeled substrate.

-

-

Frequently Asked Questions (FAQs)

Q1: What is the primary purpose of correcting for natural ¹³C abundance?

A1: The main goal is to differentiate between the ¹³C atoms intentionally introduced through a labeled tracer and the ¹³C that is naturally present in all carbon-containing compounds.[5] This correction is essential for accurately calculating metabolic fluxes.

Q2: How is the natural abundance correction performed?

A2: The most common method involves using a correction matrix.[5][6] This mathematical approach uses the known natural isotopic abundances of all elements in the molecule to calculate the expected contribution of natural isotopes to each mass isotopomer. This contribution is then subtracted from the measured MIDs to yield the corrected MIDs, which reflect only the incorporation of the ¹³C tracer.

The general equation is: M_corrected = C⁻¹ * M_measured

Where:

-

M_corrected is the vector of corrected mass isotopomer abundances.

-

C⁻¹ is the inverse of the correction matrix.

-

M_measured is the vector of your raw, measured mass isotopomer abundances.[5]

Q3: What are the key fragments of ethyl acetate I should monitor in my mass spectrometer?

A3: The fragmentation pattern of ethyl acetate in a mass spectrometer can provide valuable information. Key fragments to monitor include:

-

m/z 88: The molecular ion [C₄H₈O₂]⁺.[7]

-

m/z 73: Loss of a methyl group (-CH₃).

-

m/z 61: A fragment corresponding to [CH₃C(OH)₂]⁺.

-

m/z 45: Loss of an ethoxy radical (-OCH₂CH₃).

-

m/z 43: The acylium ion [CH₃CO]⁺, which is often the base peak.

Q4: What software is available to perform natural abundance correction?

A4: Several software packages and tools can automate the natural abundance correction process. Some popular options include:

-

IsoCor: A software that can correct for natural abundance in both low- and high-resolution mass spectrometry data.[8]

-

AccuCor: An algorithm designed for correcting high-resolution mass spectrometry data.[9]

-

FreeFlux: A Python package for metabolic flux analysis that includes natural abundance correction capabilities.[10][11]

-

Commercially available software: Many instrument manufacturers and specialized software companies offer packages with built-in correction features, such as MassHunter VistaFlux and Polly.[12]

Experimental Protocols & Visualizations

Protocol: General Workflow for Natural Abundance Correction

-

Acquire Mass Spectrometry Data: Analyze your ¹³C-labeled and unlabeled control samples using GC-MS or LC-MS to obtain the raw mass isotopomer distributions (MIDs) for ethyl acetate.

-

Determine Elemental Composition: Confirm the precise elemental formula for the ethyl acetate ion being analyzed (C₄H₈O₂).

-

Construct the Correction Matrix: Use a software tool or a custom script to generate a correction matrix based on the natural isotopic abundances of Carbon, Hydrogen, and Oxygen.

-

Perform the Correction: Apply the correction matrix to your measured MIDs to obtain the corrected MIDs.[5]

Diagram: Conceptual Workflow for Natural Abundance Correction

Caption: Workflow for natural abundance correction in 13C-MFA.

Table: Natural Abundance of Relevant Isotopes

| Element | Isotope | Natural Abundance (%) |

| Carbon | ¹²C | ~98.9% |

| ¹³C | ~1.1% | |

| Hydrogen | ¹H | ~99.98% |

| ²H | ~0.02% | |

| Oxygen | ¹⁶O | ~99.76% |

| ¹⁷O | ~0.04% | |

| ¹⁸O | ~0.20% |

Diagram: Ethyl Acetate Fragmentation

Caption: Common fragmentation pattern of ethyl acetate in MS.

References

-

Carbon-13. In: Wikipedia. [Link]

-

Carbon-13 - isotopic data and properties. ChemLin. [Link]

-

Nilsson, R. (2020). Validity of natural isotope abundance correction for metabolic flux analysis. Metabolic Engineering, 62, 133-138. [Link]

-

Wei, K., et al. (2023). Construction and application of natural stable isotope correction matrix in 13C-labeled metabolic flux analysis. Ke Wei Xue Shu. [Link]

-

abundance of the carbon-13 isotope & 13C NMR spectroscopy. YouTube. [Link]

-

Nilsson, R. (2020). Validity of natural isotope abundance correction for metabolic flux analysis. bioRxiv. [Link]

-